tert-Butyl 6-isopropylnicotinate
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Overview
Description
tert-Butyl 6-isopropylnicotinate is an organic compound that belongs to the class of nicotinates It is characterized by the presence of a tert-butyl group and an isopropyl group attached to the nicotinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-isopropylnicotinate typically involves the esterification of nicotinic acid with tert-butyl alcohol and isopropyl alcohol. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst . The reaction is carried out under mild conditions, typically at room temperature, to form the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-isopropylnicotinate can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The ester group in this compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: TBHP, Cr-MIL-101 catalyst, acetonitrile solvent, 50°C.
Reduction: LiAlH4 or NaBH4 in anhydrous ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of alcohols and ketones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of esters or amides depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 6-isopropylnicotinate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl 6-isopropylnicotinate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as calmodulin and methionine aminopeptidase 2, which play crucial roles in cellular processes . The compound’s effects are mediated through its ability to form stable complexes with these enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl nicotinate
- tert-Butyl isopropyl ester
- tert-Butyl hydroperoxide
Uniqueness
tert-Butyl 6-isopropylnicotinate is unique due to the presence of both tert-butyl and isopropyl groups, which confer distinct chemical and physical properties. These groups enhance the compound’s stability and reactivity, making it suitable for various applications in research and industry .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable reagent in organic synthesis, as well as a promising candidate for further research in biology and medicine.
Properties
Molecular Formula |
C13H19NO2 |
---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
tert-butyl 6-propan-2-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C13H19NO2/c1-9(2)11-7-6-10(8-14-11)12(15)16-13(3,4)5/h6-9H,1-5H3 |
InChI Key |
PEIPYVTXHOCKCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=C(C=C1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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